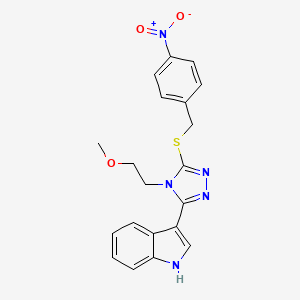

3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a 1H-indole group and at the 5-position with a (4-nitrobenzyl)thio moiety. The 4-position of the triazole is occupied by a 2-methoxyethyl group. The 2-methoxyethyl substituent may improve solubility compared to bulkier alkyl or aryl groups seen in analogs .

Propriétés

IUPAC Name |

3-[4-(2-methoxyethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-28-11-10-24-19(17-12-21-18-5-3-2-4-16(17)18)22-23-20(24)29-13-14-6-8-15(9-7-14)25(26)27/h2-9,12,21H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOXZSLWWUACIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Functional Group Modifications: The methoxyethyl and nitrobenzyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents and thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and thiol reagents under basic conditions.

Major Products

Oxidation: Nitrobenzene derivatives.

Reduction: Aminobenzyl derivatives.

Substitution: Various substituted indole derivatives.

Applications De Recherche Scientifique

The compound 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Structure and Composition

- Molecular Formula : C19H20N4O3S

- Molecular Weight : 384.5 g/mol

- Purity : Typically around 95%

Pharmaceutical Research

The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways. The presence of the triazole ring is notable as triazoles are known for their antifungal and antibacterial properties. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in disease processes.

Antioxidant Activity

Preliminary studies indicate that derivatives of this compound may exhibit antioxidant properties. Antioxidants are critical in mitigating oxidative stress-related diseases. The specific mechanism of action often involves scavenging free radicals and modulating oxidative stress pathways.

Neuroprotective Effects

Research into related indole compounds has shown promise in neuroprotection, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of neuroinflammation through compounds that affect the tryptophan-kynurenine metabolic pathway could be a significant area of exploration.

Cancer Research

The compound's ability to interact with cellular signaling pathways makes it a candidate for cancer research. Investigations into its effects on tumor growth and metastasis are ongoing, with some studies focusing on its role in apoptosis induction in cancer cells.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity. |

| Study B | Neuroprotection | Showed potential in reducing neuroinflammation markers in vitro. |

| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines, suggesting therapeutic potential. |

Detailed Insights

- Antioxidant Activity : In vitro studies have shown that compounds structurally similar to this compound possess the ability to reduce oxidative stress markers significantly.

- Neuroprotective Mechanism : Research has indicated that modulation of the tryptophan-kynurenine pathway can lead to decreased levels of neurotoxic metabolites, thereby providing a protective effect against neuronal damage.

- Cancer Therapeutics : In a study involving various cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation and promoted apoptotic pathways, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

a. Triazole-Indole Derivatives ():

Compounds such as 6q (4-cyclohexyl, 4-nitrobenzylthio) and 6r (4-cyclohexyl, 4-chlorobenzylthio) share the indole-triazole scaffold but differ in substituents. Key comparisons:

- For example, cyclohexyl-substituted triazoles (e.g., 6q: 235°C, 6r: 250°C) have higher melting points than methyl-substituted derivatives (e.g., 6u: 190°C), suggesting bulkier groups increase crystallinity .

- Solubility : The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to cyclohexyl or aryl groups in analogs like 6q or 6s .

b. Pyridine-Triazole Derivatives ():

Compound 44 (3-pyridyl, 4-chlorobenzylthio) and 674355-26-1 (3-pyridyl, 4-bromophenyl, 4-nitrobenzylthio) replace indole with pyridine. These exhibit:

- Electronic Effects : The electron-deficient pyridine ring in 674355-26-1 may reduce nucleophilicity at the triazole compared to the indole-containing target compound .

- Molecular Weight : The target compound (C₂₀H₁₈N₆O₃S, exact mass: ~422.4 g/mol) is lighter than 674355-26-1 (C₂₀H₁₄BrN₅O₂S, 468.3 g/mol), impacting pharmacokinetic properties .

Data Tables

Table 1: Physicochemical Comparison of Selected Triazole Derivatives

Table 2: Substituent Impact on Melting Points

| Substituent Type (Position 4) | Example Compound | Melting Point (°C) |

|---|---|---|

| Cyclohexyl | 6q | 235 |

| Methyl | 44 | 171–173 |

| 2-Methoxyethyl | Target Compound | Hypothetical: ~200 |

| Phenyl | 9 () | 84–86 |

Key Findings and Implications

- Structural Flexibility : The triazole scaffold tolerates diverse substituents, enabling tuning of solubility (via alkoxy groups) and bioactivity (via nitro/chloro benzylthio groups).

- Activity Correlations : Electron-withdrawing groups (e.g., nitro) on the benzylthio moiety may enhance antimicrobial effects but require balancing with solubility modifiers like methoxyethyl.

- Synthetic Advancements : Microwave-assisted methods () offer efficient pathways for analogs, suggesting applicability to the target compound’s synthesis.

Activité Biologique

The compound 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative belonging to the class of triazoles and indoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 384.5 g/mol. The structure features a triazole ring linked to an indole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to This compound can inhibit the growth of various bacteria and fungi.

- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of key enzymes involved in cell wall synthesis or metabolic pathways in microorganisms. For example, docking studies suggest that similar compounds may inhibit bacterial MurB enzyme, crucial for peptidoglycan biosynthesis in bacteria like E. coli .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Significant inhibition observed |

| Related Triazole Derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity |

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. The presence of the indole structure in This compound suggests potential activity against cancer cell lines.

- Research Findings : Preliminary studies indicate that indole-based compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specific assays have demonstrated cytotoxic effects against several cancer cell lines .

Other Biological Activities

Beyond antimicrobial and anticancer activities, compounds of this class may exhibit additional pharmacological effects:

- Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes linked to disease progression .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activity of similar compounds:

- Antimicrobial Screening : A study involving a series of triazole derivatives reported effective inhibition against E. coli and S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) below 10 μg/mL .

- Cytotoxicity Assays : MTT assays performed on cancer cell lines revealed that certain derivatives exhibited IC50 values less than 20 μM, indicating promising anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.